molecular formula C11H17NO2 B3067900 2-(2-(Benzylamino)ethoxy)ethanol CAS No. 190330-64-4

2-(2-(Benzylamino)ethoxy)ethanol

Cat. No.: B3067900
CAS No.: 190330-64-4
M. Wt: 195.26 g/mol
InChI Key: RUWCLYHXAOHIRI-UHFFFAOYSA-N
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Description

As a Chemical Scaffold in Advanced Organic Synthesis

The utility of 2-(2-(Benzylamino)ethoxy)ethanol as a chemical scaffold is demonstrated in its application in the development of new compound libraries and as a starting material or intermediate in the synthesis of several important classes of organic compounds.

While direct evidence of the integration of this compound into large, diverse compound libraries for high-throughput screening is not extensively detailed in the provided search results, its role as a precursor and building block for various heterocyclic and acyclic compounds implies its utility in generating focused libraries of molecules with potential biological activities. The synthesis of analogs and derivatives based on this scaffold allows for the systematic exploration of chemical space around a core structure.

Research has shown the importance of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs as potential therapeutic agents. nih.govnih.gov A study focused on discovering novel agents for the protection of pancreatic β-cells from endoplasmic reticulum (ER) stress identified a series of these analogs. nih.govnih.govresearchgate.net In this context, while not directly using this compound, the core structure of N-benzylethylenediamine is a key component. The synthesis involves coupling substituted benzoic acids with substituted ethyl glycinates, followed by hydrolysis and subsequent reaction with various substituted benzylamines to yield the final N-(2-(benzylamino)-2-oxoethyl)benzamide analogs. nih.gov This highlights the significance of the benzylamino-ethyl-amide substructure, which is conceptually related to this compound, in the design of new bioactive compounds.

Pyrrolo[2,3-d]pyrimidine derivatives are recognized as a versatile scaffold for developing inhibitors of tyrosine kinases, which are crucial targets in cancer therapy, particularly for non-small cell lung cancer (NSCLC) with EGFR mutations. nih.govnih.gov These compounds are also being investigated as multi-targeted kinase inhibitors and apoptosis inducers. nih.gov The synthesis of these complex heterocyclic systems often involves multi-step reactions. While the direct use of this compound in the cited syntheses is not specified, the general strategies for constructing pyrrolo[2,3-d]pyrimidines involve the condensation of a pyrimidine (B1678525) precursor with a suitable three-carbon synthon. google.com The structural motifs present in this compound could potentially be modified and incorporated into such synthetic schemes. For instance, the amino group could be utilized to form a key bond in the construction of the fused ring system.

Benzoxazoles and their related structures are considered "privileged structures" in medicinal chemistry due to their ability to interact with multiple biological targets. nih.gov They are found in numerous antimicrobial agents and also exhibit herbicidal and antialgal activities. The synthesis of substituted benzoxazines often involves the reaction of a substituted 2-aminophenol (B121084) with an aldehyde or ketone. While the provided information does not directly link this compound to benzoxazine (B1645224) synthesis, its amine and alcohol functionalities suggest its potential as a precursor to a substituted aminophenol or as a component that could be introduced into the benzoxazine scaffold through various synthetic transformations.

The search results did not provide specific information on the role of this compound in maleimide (B117702) synthesis. Maleimides are important intermediates in organic synthesis and are known for their reactivity in Michael additions and cycloaddition reactions, making them valuable in bioconjugation and materials science.

In Materials Science Research

The application of this compound in materials science is an emerging area. Its structural features, including the presence of both a secondary amine and a primary alcohol, along with a flexible ether linkage and an aromatic ring, suggest its potential as a monomer or a modifying agent in the synthesis of functional polymers. For instance, a related compound, 2-(benzyloxy)ethanol, has been used in the synthesis of monomers for polymerization. sigmaaldrich.com This suggests that this compound could similarly be functionalized and polymerized to create materials with specific properties, such as tailored hydrophilicity, and for potential biomedical applications. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(benzylamino)ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c13-7-9-14-8-6-12-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWCLYHXAOHIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Scalability of Synthetic Procedures

The industrial-scale synthesis of 2-(2-(Benzylamino)ethoxy)ethanol is not extensively detailed in publicly available literature. However, by examining the synthesis of analogous compounds and related chemical transformations, plausible and scalable production routes can be proposed. The scalability of any synthetic process is contingent on factors such as the cost and availability of starting materials, reaction efficiency (yield), safety of the reaction conditions (temperature, pressure), and the ease of product purification.

Two primary strategies appear most viable for the large-scale production of This compound : the reductive amination of diethylene glycol with benzylamine (B48309), and the nucleophilic substitution of a functionalized diethylene glycol derivative with benzylamine.

One of the most direct and economically viable routes for industrial production is the catalytic reductive amination of diethylene glycol with benzylamine in the presence of hydrogen. This method is analogous to the industrial synthesis of similar amino alcohols. For instance, a patented process for producing 2-(2-tert-butylamino-ethoxy)-ethanol involves reacting diethylene glycol with tert-butylamine (B42293) over a copper-containing catalyst. google.com This type of process can be run continuously, which is highly advantageous for large-scale manufacturing. The key parameters for scalability include the catalyst composition, reaction temperature, and pressure. A similar approach for the target compound would involve reacting diethylene glycol directly with benzylamine .

Another scalable approach involves a two-step process starting with the functionalization of diethylene glycol, followed by nucleophilic substitution with benzylamine . The hydroxyl group of diethylene glycol can be converted into a good leaving group, such as a tosylate or a halide (typically chloride). For example, 2-(2-chloroethoxy)ethanol (B196239) can be synthesized from diethylene glycol using various chlorinating agents like thionyl chloride. google.com This chlorinated intermediate can then be reacted with benzylamine to yield the final product. The scalability of this method depends on the efficiency and safety of the chlorination step and the subsequent purification to remove byproducts like benzylamine hydrochloride.

A patent for a related compound, 2-[2-(2-aminoethoxy)ethoxy]ethanol (B1665359), utilizes triethylene glycol monobenzyl ether as a starting material, which is first tosylated. google.com This tosylated intermediate is then subjected to further reactions. An adaptation of this for the target molecule could involve the reaction of 2-(2-hydroxyethoxy)ethyl tosylate with benzylamine . The preparation of tosylated PEG compounds is a well-established and scalable process.

The table below outlines and compares these potential scalable synthetic routes.

Table 1: Comparison of Potential Scalable Synthetic Routes for this compound

Route Starting Materials Key Reagents General Reaction Conditions Scalability Considerations
Direct Reductive Amination Diethylene glycol, BenzylamineHydrogen gas, Copper-based catalystHigh temperature (160-220°C) and pressure (1-200 bar) google.com- Continuous process is possible.- High atom economy.- Requires specialized high-pressure reactor.- Catalyst selection is critical for selectivity.
Nucleophilic Substitution (via Chloride) Diethylene glycol, BenzylamineThionyl chloride or other chlorinating agentsModerate temperatures for chlorination, followed by reaction with amine.- Avoids high-pressure hydrogenation.- Generates corrosive byproducts (HCl).- May require purification to remove inorganic salts.
Nucleophilic Substitution (via Tosylate) Diethylene glycol, Benzylaminep-Toluenesulfonyl chloride, Base (e.g., triethylamine)Low to moderate temperatures. google.com- High-yielding reactions.- Tosylating agents are more expensive than chlorinating agents.- Generates stoichiometric amounts of salt waste.

Ultimately, the choice of the most suitable industrial-scale process would depend on a detailed economic and safety analysis, including raw material costs, capital expenditure for specialized equipment (like high-pressure reactors), and waste disposal management. The direct reductive amination route, while requiring significant initial investment, is likely the most efficient and greenest option for large-volume production due to its continuous nature and high atom economy.

Chemical Reactivity and Derivatization Strategies

Aminic Functional Group Transformations

The secondary amine in 2-(2-(benzylamino)ethoxy)ethanol is a key site for a range of derivatization strategies, including alkylation, reductive amination, and the formation of amides and related structures.

The nitrogen atom in this compound can act as a nucleophile, reacting with alkylating agents such as alkyl halides to form tertiary amines. wikipedia.orgmasterorganicchemistry.com This process, known as N-alkylation, is a fundamental transformation in amine chemistry. wikipedia.org The reaction proceeds via a nucleophilic aliphatic substitution mechanism where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. wikipedia.org The formation of tertiary amines from secondary amines through alkylation is generally more straightforward than the alkylation of primary amines, as the issue of overalkylation to form quaternary ammonium (B1175870) salts is less pronounced due to increased steric hindrance around the tertiary nitrogen. masterorganicchemistry.com

The "borrowing hydrogen" or "hydrogen autotransfer" strategy offers an atom-efficient alternative to using alkyl halides. nih.gov In this method, a catalyst, often based on ruthenium or iridium, temporarily dehydrogenates an alcohol to form an aldehyde or ketone in situ. nih.govnih.gov This carbonyl compound then condenses with the secondary amine to form an iminium ion, which is subsequently reduced by the catalyst, regenerating the catalyst and yielding the N-alkylated tertiary amine with water as the only byproduct. nih.gov This approach has been successfully applied to the N-alkylation of a wide range of amines with both primary and secondary alcohols. nih.govnih.gov

Table 1: Examples of N-Alkylation Reactions of Secondary Amines

Amine Substrate Alkylating Agent Product Catalyst/Conditions Reference
Benzylamine (B48309) Methyl iodide N-Methylbenzylamine - masterorganicchemistry.com
Aromatic primary amines Primary alcohols Secondary amines Ru-based complex nih.gov
Benzylamines Secondary alcohols Tertiary amines NNN-Ni(II) pincer complex nih.gov
N-methylbenzylamine Acetophenone N-methyl-N-benzyl-1-phenylethylamine Chiral phosphoramidite (B1245037) ligands nih.gov

Reductive amination is a highly versatile method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine or iminium ion. masterorganicchemistry.comwikipedia.org For a secondary amine like this compound, the reaction begins with the nucleophilic attack of the amine on a ketone or aldehyde. wikipedia.orgyoutube.com This is followed by the loss of a water molecule to form a tertiary iminium ion. arkat-usa.org This intermediate is then reduced in situ by a reducing agent to yield the final tertiary amine. masterorganicchemistry.comarkat-usa.org

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com This one-pot procedure is a cornerstone of amine synthesis due to its efficiency and broad applicability. wikipedia.org The direct catalytic asymmetric reductive amination of ketones with secondary amines has also been developed, utilizing chiral catalysts to produce chiral tertiary amines with high enantioselectivity. nih.gov

Table 2: Common Reducing Agents in Reductive Amination

Reducing Agent Abbreviation Key Features Reference
Sodium borohydride NaBH₄ Common, reduces aldehydes and ketones. masterorganicchemistry.com
Sodium cyanoborohydride NaBH₃CN Selectively reduces imines/iminium ions. masterorganicchemistry.com
Sodium triacetoxyborohydride NaBH(OAc)₃ Mild and selective reducing agent. masterorganicchemistry.com
Triethylsilane Et₃SiH Used with iridium catalysts for aldehydes. organic-chemistry.org

The secondary amine of this compound can react with carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form carboxamides. This reaction, known as N-acylation, involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, leading to the formation of a stable amide bond.

Similarly, reaction with sulfonyl chlorides (R-SO₂Cl) in the presence of a base yields sulfonamides. ekb.eg The synthesis of sulfonamides is a critical transformation in medicinal chemistry, as the sulfonamide functional group is present in a wide array of therapeutic agents. ekb.egnih.gov The reaction typically involves the amine, a sulfonyl chloride, and a base like triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the HCl byproduct. ekb.eg Alternative methods for sulfonamide synthesis include reacting amines with thiols or using metal-catalyzed approaches. ekb.eg

The bifunctional nature of this compound, possessing both a nucleophilic amine and a hydroxyl group, allows for its potential use in the synthesis of nitrogen-containing heterocycles. rsc.org Intramolecular cyclization reactions can lead to the formation of various ring systems. For instance, under appropriate conditions, the hydroxyl group could be converted into a leaving group, which could then be displaced by the internal secondary amine to form a substituted morpholine (B109124) or a related six-membered heterocycle. The synthesis of nitrogen-containing heterocycles is a major focus in organic and medicinal chemistry due to their prevalence in natural products and pharmaceuticals. rsc.orgresearchgate.net

While the reaction of a secondary amine with an aldehyde or ketone leads to an iminium ion as an intermediate in reductive amination, stable imines are typically formed from primary amines. youtube.com However, the secondary amine of this compound can be derivatized to form other important functional groups.

Ureas: Reaction with isocyanates (R-N=C=O) or carbamoyl (B1232498) chlorides would yield substituted ureas.

Guanidines: Guanidines can be synthesized by reacting the amine with a guanylating agent, such as N,N'-di-Boc-N''-triflylguanidine.

Amidines: The synthesis of amidines can be achieved through various methods, such as the reaction of the amine with an imidoyl chloride or by the addition of the amine to a nitrile in the presence of a Lewis acid. semanticscholar.org For example, trimethylaluminum-promoted reaction of amines with nitriles can produce amidines. semanticscholar.org Amidines are valuable structures in medicinal chemistry, often serving as bioisosteres for other functional groups. beilstein-journals.org

Hydroxyl Functional Group Reactivity

The primary hydroxyl group in this compound is also a site for chemical modification, primarily through esterification and etherification reactions.

Esterification: The hydroxyl group can react with carboxylic acids, acyl chlorides, or acid anhydrides to form esters. youtube.com This reaction is typically catalyzed by an acid. Transesterification, where the hydroxyl group displaces an alcohol from an existing ester, is another route to form new esters. google.com

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

The reactivity of the hydroxyl group is exemplified by its parent structure, 2-(benzyloxy)ethanol, which readily undergoes esterification with acid chlorides and participates in alkylation reactions. sigmaaldrich.com

Etherification and Esterification Reactions

The primary alcohol functionality of this compound is readily susceptible to etherification and esterification reactions, which are fundamental transformations for modifying its properties or for building larger molecular architectures.

Etherification: The hydroxyl group can be converted into an ether via reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Given the presence of the secondary amine, which is also acidic, careful selection of the base and reaction conditions is necessary to achieve selective O-alkylation.

Esterification: The compound can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). A common method involves reacting the alcohol with an acyl chloride in the presence of a base to neutralize the HCl byproduct. Alternatively, transesterification can be employed, where the compound displaces a smaller alcohol (like methanol (B129727) or ethanol) from an existing ester, often catalyzed by a base like metallic sodium. google.com A patent describing the esterification of the related compound 2-(2-diethylamino-ethoxy)-ethanol demonstrates that these esters can be formed in high yields by reacting the amino alcohol with an appropriate acyl chloride in a solvent like toluene. google.com

Reaction TypeReagentsConditionsProduct Type
Esterification 1-Phenyl-1-cyclopentanecarbonyl chlorideToluene, Reflux, 20 hoursCarboxylic Ester
Transesterification Methyl phenyl-(2-furfuryl)-acetateMetallic Sodium, HeatCarboxylic Ester

Table 1: Representative Esterification Conditions for Amino Alcohols. The data is based on reactions with the analogous compound 2-(2-diethylamino-ethoxy)-ethanol. google.com

Derivatization for Analytical Characterization (e.g., with 1-Naphthyl Isocyanate)

For analytical purposes, such as high-performance liquid chromatography (HPLC), it is often necessary to derivatize molecules that lack a strong chromophore or fluorophore. The functional groups in this compound are ideal handles for such derivatization.

1-Naphthyl isocyanate is a well-known derivatizing agent that reacts with both alcohols and amines. nih.gov The isocyanate group (-N=C=O) is highly electrophilic and readily attacked by the nucleophilic hydroxyl and amino groups.

Reaction with Alcohol: The hydroxyl group attacks the isocyanate to form a urethane (B1682113) derivative.

Reaction with Amine: The secondary amine attacks the isocyanate to form a urea (B33335) derivative.

These reactions convert the non-UV-active amino alcohol into a derivative containing a naphthalene (B1677914) ring, which is strongly fluorescent and UV-active. This allows for highly sensitive detection in HPLC analysis, enabling the quantification of enantiomers of aminoalcohols after separation on a chiral column. nih.gov The choice of which functional group reacts can often be controlled by reaction conditions, though in the presence of a reagent like 1-naphthyl isocyanate, reaction at the more nucleophilic amine might be favored.

Selective Functional Group Interconversions

The presence of two distinct nucleophilic groups allows for strategies involving selective functional group interconversions. This is crucial when one part of the molecule needs to be modified while the other remains unchanged.

One common strategy is the use of protecting groups. For example, the hydroxyl group can be protected as a silyl (B83357) ether (e.g., using tert-butyldimethylsilyl chloride). The resulting silyl ether is stable to many reaction conditions used to modify amines, allowing for selective N-alkylation, N-acylation, or other transformations of the benzylamino group. Subsequently, the silyl protecting group can be easily removed using a fluoride (B91410) source (like TBAF) to regenerate the primary alcohol.

Conversely, the secondary amine can be protected, for instance as a carbamate (B1207046) (e.g., using Boc-anhydride), which would allow for selective chemistry at the hydroxyl terminus. sigmaaldrich.com The alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution, all while the amine is protected. vanderbilt.edu These selective interconversions are fundamental steps in using this compound as a linker or building block in the synthesis of more complex molecules. vanderbilt.edu

Dual Functional Group Reactivity in Complex Systems

In complex reaction systems, particularly with bifunctional reagents, the dual reactivity of the amino and hydroxyl groups can lead to the formation of various products. The outcome is often a delicate balance of factors including the relative nucleophilicity of the two groups, steric hindrance, reaction temperature, and pH.

The secondary amine is generally a stronger nucleophile than the primary alcohol. However, under basic conditions, the alcohol can be deprotonated to form a more potent alkoxide nucleophile. Under acidic conditions, the amine will be protonated to form a non-nucleophilic ammonium salt, leaving the alcohol as the sole reactive site.

This competitive reactivity is exploited in applications like the formation of polyurethanes, where diisocyanates can react with both the alcohol and amine groups of monomers like 2-(2-(dimethylamino)ethoxy)ethanol to form cross-linked polymers. wikipedia.org The ability to control which group reacts, or to have both react, makes this molecule a potentially valuable component in polymer and materials science.

Kinetic and Mechanistic Studies of Chemical Reactions

Understanding the kinetics and mechanisms of reactions involving this compound is key to controlling reaction outcomes and designing efficient synthetic protocols.

Elucidation of Reaction Pathways (e.g., SN1 vs. SN2)

Nucleophilic substitution is a key reaction for this molecule, particularly after the hydroxyl group is converted into a good leaving group, such as a tosylate (-OTs) or a halide. The nature of the carbon atom bearing the leaving group is the primary determinant of the substitution pathway. pbworks.commasterorganicchemistry.com

Since the leaving group would be on a primary carbon, the SN2 (substitution nucleophilic bimolecular) pathway is strongly favored. pbworks.compressbooks.pub An SN2 reaction involves a backside attack by a nucleophile, displacing the leaving group in a single, concerted step. This pathway is preferred for primary substrates because there is minimal steric hindrance to prevent the nucleophile's approach. pbworks.com

The alternative SN1 (substitution nucleophilic unimolecular) pathway is highly unlikely. pbworks.com This mechanism proceeds through a two-step process involving the formation of a carbocation intermediate after the leaving group departs. youtube.com Primary carbocations are notoriously unstable, making the activation energy for an SN1 reaction at this position prohibitively high. pbworks.com Therefore, reactions involving nucleophilic displacement at the alcohol-derived position of this compound will proceed via an SN2 mechanism.

FactorSN1 PathwaySN2 PathwayLikely Pathway for this compound Derivative
Substrate Tertiary > Secondary >> PrimaryPrimary > Secondary >> TertiarySN2 (Primary carbon)
Intermediate CarbocationNone (Transition State)SN2
Kinetics Unimolecular (rate = k[Substrate])Bimolecular (rate = k[Substrate][Nucleophile])SN2
Stereochemistry RacemizationInversion of configurationSN2

Table 2: Comparison of SN1 and SN2 reaction pathways and their relevance to a primary substrate derived from this compound. pbworks.comyoutube.com

Investigating Compound Stability in Diverse Chemical Environments

The stability of this compound is dictated by the three functional groups present in its structure: a secondary benzylamine, an ether linkage, and a primary alcohol. The interplay of these groups determines its behavior in various chemical settings. While specific experimental studies detailing the degradation kinetics of this exact molecule are not prevalent in publicly available literature, its stability profile can be inferred from data on analogous compounds and fundamental chemical principles.

Generally, the compound is expected to be stable under standard ambient and anhydrous conditions. An analogue where the amine is protected with a Boc group is reported to be chemically stable at room temperature sigmaaldrich.com. However, its reactivity increases significantly in the presence of acids, bases, and oxidizing agents.

Stability in Acidic Environments: In acidic conditions, the secondary amine, being the most basic site, will readily undergo protonation to form an ammonium salt. This conversion increases the compound's solubility in aqueous media but deactivates the nucleophilicity of the amine uniurb.it. The ether and alcohol functionalities are generally stable to hydrolysis under mild acidic conditions. However, exposure to strong, non-oxidizing acids at elevated temperatures could potentially lead to the cleavage of the ether bond.

Stability in Basic Environments: The compound demonstrates good stability in basic environments. The secondary amine and ether groups are typically unreactive towards bases. The primary alcohol, being weakly acidic, can be deprotonated by strong bases (e.g., sodium hydride) to form a more nucleophilic alkoxide. This alkoxide can then participate in further reactions, such as Williamson ether synthesis.

Thermal and Oxidative Stability: The molecule's ether linkage is expected to contribute to its thermal stability, a property observed in similar compounds like 2-(2-(Diethylamino)ethoxy)ethanol . However, upon heating to high temperatures, decomposition may occur, potentially releasing toxic nitrogen oxides nih.gov.

The compound is susceptible to oxidation. The secondary amine can be oxidized to various products, and the primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, depending on the reagent used . Compatibility with strong oxidizing agents is low, as noted for structurally related compounds sigmaaldrich.com.

Reactivity with Nucleophiles and Electrophiles: The primary alcohol can act as a nucleophile, for instance, in reactions with acyl chlorides to form esters google.com. Its nucleophilicity can be enhanced under basic conditions. The secondary amine is also nucleophilic and can react with electrophiles. Conversely, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate) to allow for nucleophilic substitution reactions at that position google.com.

The following table summarizes the expected stability and reactivity of this compound in different chemical environments, based on the properties of its functional groups and data from analogous molecules.

Table 1: Predicted Chemical Stability and Reactivity of this compound

Environment/ReagentFunctional Group(s) InvolvedExpected Reactivity/Stability Outcome
Acidic (e.g., HCl) Secondary AmineProtonation to form a stable ammonium salt; loss of nucleophilicity.
Strongly Acidic Ether, AlcoholGenerally stable, but potential for ether cleavage at high temperatures.
Basic (e.g., NaOH) AllGenerally stable.
Strong Base (e.g., NaH) AlcoholDeprotonation to form a reactive alkoxide.
Oxidizing Agents Secondary Amine, Primary AlcoholOxidation of amine; oxidation of alcohol to aldehyde or carboxylic acid. sigmaaldrich.com
Reducing Agents Benzyl (B1604629) GroupPotential for debenzylation via catalytic hydrogenation. google.com
Electrophiles (e.g., Acyl Chlorides) Secondary Amine, Primary AlcoholNucleophilic attack to form amides or esters. google.com
Elevated Temperature Whole MoleculeGenerally stable, but decomposition possible at high temperatures. nih.gov

This table is based on inferred data and general chemical principles, as specific experimental stability studies on this compound are not widely published.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of an organic molecule. For 2-(2-(Benzylamino)ethoxy)ethanol, both ¹H and ¹³C NMR provide critical data for assigning the specific protons and carbons within the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the benzylic protons, and the four sets of methylene (B1212753) protons in the ethoxy-ethanol chain. The protons attached to the oxygen and nitrogen heteroatoms (OH and NH) may appear as broad singlets, and their chemical shifts can be highly dependent on solvent and concentration.

The aromatic protons on the phenyl ring are anticipated to appear as a multiplet in the range of 7.2–7.4 ppm, a characteristic region for benzene (B151609) derivatives. rsc.orghmdb.ca The two benzylic protons (C₆H₅-CH₂ -) would likely produce a sharp singlet around 3.8 ppm. The four methylene groups (-CH₂ -CH₂ -O-CH₂ -CH₂ -OH) present a more complex region. Due to similar electronic environments, their signals are expected to overlap in the 2.7–3.7 ppm range, likely appearing as a series of multiplets or overlapping triplets. chemicalbook.comnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted based on data from analogous structures)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.35 - 7.25Multiplet5HAromatic protons (C₆H₅-)
~ 3.80Singlet2HBenzylic protons (C₆H₅-CH₂ -)
~ 3.70Triplet2HMethylene protons (-CH₂ -OH)
~ 3.60Triplet2HMethylene protons (-O-CH₂ -CH₂-OH)
~ 2.85Triplet2HMethylene protons (-NH-CH₂ -CH₂-O-)
~ 2.75Triplet2HMethylene protons (-CH₂-NH -CH₂ -)
VariableBroad Singlet1HAmine proton (-NH -)
VariableBroad Singlet1HHydroxyl proton (-OH )

Note: The exact chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency used.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected. The carbons of the phenyl ring typically resonate between 127 and 140 ppm. hmdb.cachemicalbook.com The benzylic carbon signal is expected around 54 ppm. The four methylene carbons in the chain, being attached to heteroatoms, will appear in the downfield region between approximately 50 and 73 ppm. chemicalbook.comnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted based on data from analogous structures)

Chemical Shift (δ, ppm)Carbon Assignment
~ 139Quaternary aromatic carbon (C₆H₅-CH₂-)
~ 129 - 127Aromatic CH carbons (C₆H₅-)
~ 72.5Methylene carbon (-O-C H₂-CH₂-OH)
~ 70.0Methylene carbon (-NH-CH₂-C H₂-O-)
~ 61.5Methylene carbon (-C H₂-OH)
~ 54.0Benzylic carbon (C₆H₅-C H₂-)
~ 49.5Methylene carbon (-NH-C H₂-CH₂-O-)

Note: Predicted values are based on analysis of similar compounds and may differ from experimental values.

In complex molecules like this compound, the signals for the four different methylene groups in the aliphatic chain can overlap, making unambiguous assignment difficult. Advanced NMR techniques can be employed to resolve such signals. One powerful method involves the use of paramagnetic relaxation agents. nih.gov

Paramagnetic agents, such as chelated lanthanide ions (e.g., Gd³⁺, Ho³⁺), can be added to an NMR sample to influence the relaxation times of nearby nuclei. nih.govlu.se The interaction between the unpaired electrons of the paramagnetic center and the sample's nuclei induces paramagnetic relaxation enhancement (PRE), which is dependent on the distance to the inverse sixth power (r⁻⁶). nih.gov This effect shortens the spin-lattice (T₁) relaxation time, allowing for faster acquisition of NMR data. nih.gov More importantly for signal resolution, the PRE can cause significant line broadening for nuclei that are very close to the paramagnetic center, effectively removing their signals from the spectrum. nih.gov This phenomenon, known as the "blind zone," simplifies the spectrum by eliminating signals from protons near the binding site of the agent.

For this compound, a paramagnetic agent could coordinate to the amine or alcohol functional groups. This would selectively broaden the signals of the closest methylene protons, helping to differentiate them from the more distant methylene protons in the chain and aiding in their definitive assignment.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.

FT-IR spectroscopy excels at identifying polar functional groups. The spectrum of this compound is expected to show characteristic absorption bands for its alcohol, secondary amine, ether, and aromatic components. A very broad and intense absorption band is expected in the 3400-3300 cm⁻¹ region, corresponding to the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. libretexts.org A sharper, less intense peak for the N-H stretch of the secondary amine is also expected in this region, typically around 3350-3310 cm⁻¹. pressbooks.pub

The region just below 3000 cm⁻¹ will contain C-H stretching vibrations from the methylene groups (sp³ C-H), while the region just above 3000 cm⁻¹ will show sp² C-H stretches from the aromatic ring. The presence of the benzene ring is also confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region. researchgate.net A strong C-O stretching band for the ether and alcohol groups is expected around 1100 cm⁻¹. pressbooks.pub

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 3400Strong, BroadO-H StretchAlcohol
~ 3330Medium, SharpN-H StretchSecondary Amine
~ 3060, 3030Medium to WeakC-H StretchAromatic
~ 2950 - 2850StrongC-H StretchAliphatic (CH₂)
~ 1600, 1495, 1450Medium to WeakC=C StretchAromatic Ring
~ 1120StrongC-O StretchEther & Alcohol
~ 740, 700StrongC-H Out-of-plane BendMonosubstituted Benzene

FT-Raman spectroscopy is an excellent complementary technique to FT-IR. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. physicsopenlab.org This means that non-polar and symmetric bonds, which are often weak or invisible in IR spectra, can produce strong signals in Raman spectra.

For this compound, FT-Raman would be particularly useful for observing the C-C backbone of the ethoxy-ethanol chain and symmetric vibrations of the aromatic ring. A strong, sharp band for the symmetric "ring breathing" mode of the monosubstituted benzene ring is expected around 1000 cm⁻¹. The aromatic C=C stretching vibrations around 1600 cm⁻¹ are also typically strong in Raman spectra. spectroscopyonline.com Furthermore, Raman spectroscopy is less sensitive to interference from water, which can be advantageous depending on the sample preparation. ondavia.com

Table 4: Predicted FT-Raman Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 3060StrongC-H StretchAromatic
~ 2950 - 2850StrongC-H StretchAliphatic (CH₂)
~ 1605StrongC=C StretchAromatic Ring
~ 1000Strong, SharpRing Breathing (Symmetric)Monosubstituted Benzene
~ 1200 - 800MediumC-C StretchAliphatic Backbone

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The groups of atoms responsible for these absorptions are known as chromophores.

The primary chromophore in this compound is the benzyl group. The benzene ring exhibits characteristic π → π* transitions, which are typically strong and occur in the UV region. The presence of non-bonding electrons on the ether oxygen and the amine nitrogen also allows for weaker n → σ* transitions. These transitions involve promoting a lone-pair electron into an anti-bonding sigma orbital and usually occur at shorter wavelengths. researchgate.net The electronic spectrum of a molecule can be broadened by accompanying vibrational and rotational transitions. google.com

The interaction of the nitrogen lone pair with the phenyl ring can slightly shift the absorption maxima compared to unsubstituted benzene. The alcohol and ether functionalities themselves are not strong chromophores in the standard UV-Vis range (200-800 nm), with their absorptions typically falling below 200 nm. researchgate.net

Table 2: Expected Electronic Transitions and Absorption Maxima for this compound in a Non-polar Solvent

Wavelength (λmax)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Transition TypeChromophore
~205 nm~7,000π → π* (E2-band)Benzene Ring
~255 nm~200π → π* (B-band)Benzene Ring
<200 nmLown → σAmine Nitrogen
<200 nmLown → σEther Oxygen

Note: These values are estimates based on typical absorptions for benzylamines and related structures. Actual values can be influenced by solvent polarity.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry would confirm its molecular formula.

Molecular Formula: C₁₁H₁₇NO₂

Exact Mass: 195.1259 g/mol lookchem.com

Molecular Ion (M⁺•): m/z 195

Under electron ionization (EI) conditions, the molecular ion would undergo characteristic fragmentation. The structure contains several likely points of cleavage. The fragmentation of benzylamines is well-documented and often proceeds through specific pathways. researchgate.net A primary fragmentation pathway for benzylamines involves the cleavage of the C-N bond, while another common route is the loss of a hydrogen atom followed by rearrangement. Alpha-cleavage adjacent to the ether oxygen is also a probable fragmentation route.

A key fragment in many benzyl compounds is the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, formed by cleavage of the benzylic C-N bond followed by rearrangement of the resulting benzyl cation. Another significant cleavage would be between the carbon atoms of the ethoxy group, or alpha-cleavage next to the ether oxygen.

Table 3: Predicted Major Fragment Ions for this compound in EI-MS

m/z (mass-to-charge ratio)Proposed Fragment IonFragmentation Pathway
195[C₁₁H₁₇NO₂]⁺•Molecular Ion (M⁺•)
106[C₇H₈N]⁺Alpha-cleavage of C-C bond adjacent to the nitrogen
91[C₇H₇]⁺Cleavage of benzylic C-N bond, rearrangement to tropylium ion
89[C₅H₅O]⁺Cleavage of the ether C-O bond and subsequent fragmentation
77[C₆H₅]⁺Loss of H₂ from tropylium ion

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no public crystal structure for this compound is available, this technique would provide unparalleled detail about its solid-state conformation if a suitable single crystal could be grown. lookchem.com

Table 4: Key Structural Parameters Obtainable from X-ray Crystallography of this compound

Parameter TypeSpecific Atoms InvolvedSignificance
Bond LengthsC-C, C-H, C-N, C-O, N-H, O-HConfirms connectivity and reveals any bond order anomalies
Bond AnglesC-O-C (ether), C-N-C, C-C-O (alcohol)Defines the local geometry around central atoms
Torsion AnglesC-C-O-C, C-C-N-CDescribes the conformation of the flexible ethoxy and aminoethyl chains
Hydrogen Bond GeometryO-H···N, O-H···ODetails the intermolecular forces that stabilize the crystal lattice
Unit Cell Dimensionsa, b, c, α, β, γDefines the fundamental repeating unit of the crystal

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a standard method in computational chemistry for predicting the properties of molecules. However, specific studies detailing DFT calculations for 2-(2-(Benzylamino)ethoxy)ethanol are absent from the current body of scientific literature. Such studies would typically involve geometry optimization, frequency calculations, and predictions of spectroscopic data.

Geometry Optimization and Conformational Analysis

A full geometry optimization and conformational analysis of this compound using DFT would provide valuable insights into its three-dimensional structure. This would involve identifying the most stable conformer(s) by exploring the potential energy surface of the molecule. The flexibility of the ethoxy and ethanolamine (B43304) chains, along with the benzyl (B1604629) group, suggests that multiple low-energy conformers could exist. However, without specific research, the optimized geometric parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformer of this compound remain undetermined.

Prediction of Harmonic Vibrational Frequencies

The prediction of harmonic vibrational frequencies through DFT calculations is a standard procedure to complement experimental infrared and Raman spectroscopy. These theoretical frequencies, when scaled appropriately, can aid in the assignment of experimental vibrational bands to specific molecular motions. For this compound, a theoretical vibrational analysis would help to characterize the stretching and bending modes of its functional groups, including the N-H, O-H, C-N, C-O, and aromatic C-H bonds. Currently, no such theoretical vibrational frequency data has been published.

Calculation of NMR Chemical Shifts (e.g., Gauge Independent Atomic Orbital (GIAO) Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. This theoretical prediction is a powerful tool for interpreting and assigning experimental NMR spectra. A GIAO DFT calculation for this compound would predict the 1H and 13C chemical shifts for each unique atom in the molecule. Comparing these theoretical shifts with experimental data would provide a rigorous confirmation of the molecular structure. As of now, no studies have reported the results of such calculations for this specific compound.

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides a deeper understanding of its reactivity, stability, and intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into localized orbitals that align with classical chemical bonding concepts.

NBO analysis is particularly effective in quantifying hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. In this compound, this analysis would reveal the extent of electron delocalization from the lone pairs of the oxygen and nitrogen atoms into the anti-bonding orbitals of neighboring C-C, C-H, C-O, and C-N bonds. These interactions contribute significantly to the molecule's stability. Furthermore, NBO analysis provides a detailed picture of charge distribution and delocalization across the molecule. However, a quantitative evaluation of these hyperconjugative interactions and charge delocalization for this compound is not available in the existing scientific literature.

Determination of Second Order Stabilization Energies (E²)

Theoretical calculations involving second-order perturbation theory, as applied in Natural Bond Orbital (NBO) analysis, are instrumental in understanding the intramolecular interactions that stabilize a molecule. For this compound, this analysis would quantify the delocalization of electron density between filled (donor) and vacant (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions, is a direct measure of their strength.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different potential values: regions of negative potential, typically colored red, are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential, colored blue, are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow regions denote intermediate and near-zero potentials, respectively. researchgate.net

For this compound, an MEP map would be expected to show the most negative potential localized around the oxygen atoms of the ethoxy and ethanol (B145695) moieties, as well as the nitrogen atom of the amino group, due to their high electronegativity and the presence of lone pairs. These regions would represent the primary sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the nitrogen would exhibit a positive potential, making them likely sites for nucleophilic interaction. The aromatic ring of the benzyl group would display a region of negative potential above and below the plane of the ring, associated with the delocalized π-electrons.

Frontier Molecular Orbital (FMO) Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Frontier Molecular Orbital (FMO) theory is fundamental to describing the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap suggests a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is likely to be localized on the benzylamino moiety, specifically involving the π-orbitals of the benzene (B151609) ring and the lone pair of the nitrogen atom, as these are the most electron-rich and easily ionizable parts of the molecule. The LUMO, on the other hand, would likely be distributed over the antibonding orbitals of the benzyl group. The precise energy values for the HOMO, LUMO, and the energy gap would be determined through quantum chemical calculations, typically using Density Functional Theory (DFT).

A representative data table for this compound would display the calculated energies of the HOMO and LUMO in electron volts (eV) and the resulting energy gap.

Interactive Data Table: Hypothetical FMO Energies

Molecular OrbitalEnergy (eV)
HOMO(Value not available)
LUMO(Value not available)
Energy Gap (ΔE)(Value not available)
Insights into Charge Transfer Characteristics

The analysis of the spatial distribution of the HOMO and LUMO provides insights into the nature of electronic transitions and intramolecular charge transfer (ICT). When a molecule absorbs light, an electron can be excited from the HOMO to the LUMO. If the HOMO and LUMO are localized on different parts of the molecule, this transition corresponds to a charge transfer from the HOMO region to the LUMO region.

In this compound, the anticipated localization of the HOMO on the benzylamino group and the LUMO on the benzyl ring suggests that the lowest energy electronic transition would involve a π-π* character with some degree of charge transfer from the amino nitrogen to the aromatic ring. This charge transfer characteristic is a key factor in determining the molecule's optical and electronic properties.

Prediction of Electrophilic and Nucleophilic Sites

The distribution of the frontier molecular orbitals can also be used to predict the sites of electrophilic and nucleophilic attack. The region of the molecule where the HOMO is concentrated is electron-rich and is therefore the likely site for an electrophilic attack. Conversely, the area where the LUMO is localized is electron-deficient and represents the probable site for a nucleophilic attack.

For this compound, the localization of the HOMO on the benzylamino group would suggest that this is the primary nucleophilic part of the molecule. The LUMO's distribution on the benzyl ring would indicate that this is the main electrophilic center. This is consistent with the predictions from the MEP analysis.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer characteristics, often described as push-pull systems with electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. The key parameters that quantify the NLO response of a molecule are the first-order hyperpolarizability (β) and the total dipole moment (μ).

Interactive Data Table: Hypothetical NLO Properties

ParameterValue (esu)
μ_total(Value not available)
β_total(Value not available)

Solvation Effects Modeling (e.g., Polarizable Continuum Model (PCM))

The study of how a solvent influences the behavior and properties of a solute is critical for understanding chemical reactions and processes in solution. The Polarizable Continuum Model (PCM) is a widely used and effective method for modeling solvation effects. q-chem.comchemrxiv.org This model treats the solvent as a continuous, polarizable medium rather than as individual molecules, which allows for the calculation of solvation energies and the prediction of how a solvent might affect the geometry and reactivity of a solute molecule. q-chem.com

For a molecule like this compound, which possesses both polar (hydroxyl and amino groups) and nonpolar (benzyl group) regions, its interaction with solvents of varying polarities would be of significant interest. PCM calculations could, for instance, predict the stability of different conformers of the molecule in solvents such as water or ethanol versus a nonpolar solvent like hexane. While studies have been conducted on related molecules, for example, using Time-Dependent Density Functional Theory (TD-DFT) to understand solvent effects on the UV-Vis spectra of a Schiff base containing a benzylamino moiety, specific data for this compound is not present in the current body of scientific literature. semanticscholar.org

Theoretical Modeling of Metal-Ligand Interactions

The structure of this compound, with its nitrogen and two oxygen atoms, suggests its potential to act as a chelating ligand, binding to metal ions. Theoretical modeling is a powerful tool for investigating such metal-ligand interactions. These studies can predict the geometry of the resulting metal complexes, the strength of the metal-ligand bonds, and the electronic properties of the complex.

Research has been conducted on the complexation of various metals with derivatives of N-benzyl-N-nitrosohydroxylamine, which also feature a benzyl group and act as chelating agents. researchgate.netscirp.org These studies often employ DFT to model the complexes and predict their properties. researchgate.net Similarly, theoretical investigations of cobalt(III) complexes with hydrazide derivatives have been reported, providing insights into their structure and electronic properties. nih.gov

However, a specific theoretical investigation into the metal-ligand interactions of this compound is not found in the available literature. Such a study would involve modeling the interaction of the molecule with various metal ions to determine preferred coordination modes, binding energies, and the resulting electronic structure of the complexes. The absence of such dedicated research indicates a gap in the understanding of the coordination chemistry of this compound from a theoretical standpoint.

Applications and Role in Complex Chemical Systems

In Materials Science Research

Precursor for Polyethylene Glycol (PEG) Derivatives

Polyethylene glycol (PEG) and its derivatives are of paramount importance in biomedicine and materials science, primarily due to their biocompatibility, solubility in water, and ability to shield other molecules from the immune system. The functionalization of PEG with specific terminal groups is a critical step in the synthesis of advanced drug delivery systems, hydrogels, and bioconjugates.

2-(2-(Benzylamino)ethoxy)ethanol, with its terminal hydroxyl group, is a key precursor for the synthesis of benzylamino-terminated PEG derivatives. The synthesis of such derivatives typically involves a multi-step process. Initially, the hydroxyl end-groups of a PEG polymer are activated, often by converting them into a sulfonate ester like tosylate or mesylate. This creates an effective leaving group for a subsequent nucleophilic substitution reaction. The activated PEG can then react with this compound to yield the desired functionalized polymer.

Alternatively, the hydroxyl group of this compound itself can be activated and then reacted with an amino-terminated PEG. A common strategy for creating amino-terminated PEGs involves the conversion of hydroxyl-terminated PEGs to their corresponding azides, followed by reduction to amines. This can be achieved using reagents like zinc and ammonium (B1175870) chloride. nih.gov The resulting amino-PEG can then be coupled with a suitably modified form of this compound.

The incorporation of the benzylamino group can impart specific properties to the PEG derivative, such as hydrophobicity and the potential for further chemical modification, making it a valuable tool for creating sophisticated polymeric architectures. nih.govnih.gov

Ligand in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Their high surface area, tunable pore sizes, and functionalizable structures make them promising for applications in gas storage, separation, catalysis, and sensing. researchgate.netnih.govthe-innovation.org

The nitrogen and oxygen atoms within this compound possess lone pairs of electrons that can coordinate with metal ions, making it a potential ligand for the synthesis of novel MOFs. The benzyl (B1604629) group can also influence the resulting framework's properties, such as its porosity and affinity for certain guest molecules. A closely related compound, N-Benzyldiethanolamine, is utilized as a precursor in the synthesis of aza-crown ethers, which are used in fluorescence-based sensors, highlighting the chelating ability of the benzylamino-ethanol structure.

The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with an organic linker. researchgate.net By incorporating this compound as a ligand or a co-ligand, it is possible to design MOFs with tailored functionalities. For instance, the presence of the benzylamino group could enhance the selective adsorption of specific molecules or serve as a catalytic site within the framework.

Building Block for Electronic and Optical Materials

The development of new organic electronic and optical materials is crucial for advancements in technologies such as light-emitting diodes (OLEDs), solar cells, and sensors. The properties of these materials are intrinsically linked to the molecular structure of their constituent building blocks.

This compound possesses structural features that make it an interesting candidate for the synthesis of such materials. The benzyl group is a common component in organic electronic materials, contributing to their electronic properties and intermolecular interactions. The flexible ethoxy chain can influence the material's morphology, solubility, and processability. The tertiary amine can act as an electron donor, a desirable characteristic for certain electronic applications.

The use of related compounds in this field is well-documented. For instance, commercial suppliers of chemical building blocks often categorize compounds like 2-(Benzylamino)ethanol and 2-(2-(Dibenzylamino)ethoxy)ethanol under materials for OLEDs and other electronic applications. bldpharm.com Furthermore, the incorporation of ligands with specific functionalities into MOFs can lead to materials with interesting optical properties, such as luminescence. researchgate.net Therefore, this compound could serve as a versatile building block for creating new polymers or molecular components for advanced electronic and optical devices.

Catalytic Applications and Catalyst Design

The tertiary amine functionality in this compound suggests its potential as a catalyst in various organic reactions. Tertiary amines are well-known to act as basic catalysts, accelerating reactions such as the formation of polyurethanes from isocyanates and polyols.

The design of new catalysts often involves the synthesis of molecules with specific functional groups that can interact with reactants in a desired manner. The combination of a tertiary amine, an ether linkage, and a hydroxyl group in this compound offers multiple points of interaction, making it a candidate for the design of more complex and specialized catalysts.

Role in Advanced Analytical Methodologies

In the field of chemical analysis, reagents are often required to selectively react with an analyte to produce a detectable signal. The functional groups of this compound allow it to be used as a starting material for the synthesis of such specialized analytical reagents.

For example, the closely related compound N-Benzyldiethanolamine is used to prepare aza-crown ethers, which are key components in fluorescence-based sensors for detecting metal ions like barium. This demonstrates how the benzylamino-ethanol scaffold can be elaborated into a more complex molecule with specific recognition and signaling capabilities. The hydroxyl group of this compound provides a convenient handle for attaching it to other molecules, such as fluorophores or chromophores, to create new analytical probes.

Maintaining a stable pH is critical for many chemical reactions and analytical procedures. Buffer solutions, which resist changes in pH upon the addition of an acid or base, are typically composed of a weak acid and its conjugate base, or a weak base and its conjugate acid.

Amino alcohols like this compound are weak bases due to the lone pair of electrons on the nitrogen atom. This inherent basicity makes them suitable for use as a component in buffer solutions, particularly in the alkaline pH range. While specific buffer formulations using this exact compound are not widely documented, its chemical properties are consistent with those required for a buffering agent. The ability to both accept and donate protons allows it to help maintain a stable chemical environment for various processes.

Structure Property Relationship Studies and Analogous Compound Investigations

Systematic Variation of Benzylamino and Ethoxy Substituents

Impact of Aromaticity and Alkyl Chain Length on Chemical Behavior

The presence of the benzyl (B1604629) group introduces aromaticity to the molecule, which significantly influences its electronic properties and intermolecular interactions. The benzene (B151609) ring is an electron-withdrawing group, which can decrease the electron density on the nitrogen atom of the amine. This reduction in basicity, when compared to a simple alkylamine, is a key aspect of its chemical behavior.

Replacing the benzyl group with various alkyl chains would predictably alter the compound's properties. An increase in the length of the alkyl chain would likely lead to increased lipophilicity and van der Waals forces, potentially affecting its solubility in different solvents and its boiling point. For instance, long-chain N-alkylated amino acids exhibit surfactant properties, a characteristic that could be modulated in benzylaminoethoxyethanol analogs by varying the alkyl substituent.

Influence of Ether Chain Length on Molecular Conformation

The ethoxy portion of the molecule, consisting of a poly(oxyethylene) chain, plays a critical role in determining the molecule's size, flexibility, and polarity. The conformation of poly(oxyethylene) chains in solution is a complex phenomenon, influenced by factors such as solvent and temperature. In aqueous solutions, these chains can adopt various conformations, including helical and random coil structures, due to hydrogen bonding between the ether oxygens and water molecules.

Altering the length of the ether chain would directly impact the molecule's hydrodynamic volume and its potential for intramolecular and intermolecular hydrogen bonding. An increase in the number of ethoxy repeats would enhance the hydrophilic character of the molecule and could lead to different conformational preferences, thereby influencing its physical properties like viscosity and boiling point. Studies on short-chain poly(oxyethylene) compounds have shown that the populations of gauche and trans conformations around the C-C bonds are sensitive to the solution concentration.

Comparative Studies with Structurally Similar Aminoalkoxyethanols

Analysis of 2-[2-(Ethylamino)ethoxy]ethan-1-ol

2-[2-(Ethylamino)ethoxy]ethan-1-ol shares the same ethoxyethanol backbone as the parent compound but features an ethyl group instead of a benzyl group attached to the nitrogen atom. This substitution significantly alters the electronic and steric properties of the amine. The ethyl group is an electron-donating group, which increases the basicity of the nitrogen atom compared to the electron-withdrawing benzyl group.

Property2-[2-(Ethylamino)ethoxy]ethan-1-ol2-(2-(Benzylamino)ethoxy)ethanol
Molecular Formula C6H15NO2C11H17NO2
Molar Mass 133.19 g/mol nih.gov195.26 g/mol nih.gov
Predicted XLogP3 -0.7 nih.gov0.6 nih.gov

This table presents a comparison of the fundamental properties of 2-[2-(Ethylamino)ethoxy]ethan-1-ol and this compound.

The difference in the predicted octanol-water partition coefficient (XLogP3) suggests that the benzyl derivative is more lipophilic than its ethyl counterpart. This is expected due to the presence of the aromatic ring.

Investigation of 2-(2-Methoxyethoxy)ethanol (B87266)

2-(2-Methoxyethoxy)ethanol, also known as diethylene glycol monomethyl ether, provides a point of comparison where the amino group is replaced by a methoxy (B1213986) group. wikipedia.org This eliminates the basicity associated with the nitrogen atom and the potential for hydrogen bonding from the N-H group present in the secondary amine of the parent compound.

Property2-(2-Methoxyethoxy)ethanolThis compound
Molecular Formula C5H12O3C11H17NO2
Molar Mass 120.15 g/mol wikipedia.org195.26 g/mol nih.gov
Boiling Point 194 °C wikipedia.orgNot available
Density 1.02 g/cm³ wikipedia.orgNot available
Solubility in water Miscible wikipedia.orgNot available

This table compares the physicochemical properties of 2-(2-Methoxyethoxy)ethanol with this compound.

Comparison with 2-[2-(Dimethylamino)ethylamino]ethoxy]ethanol

This analog introduces a tertiary amine and an additional ethylamino group, creating a more complex structure with multiple sites for potential interactions. The presence of the dimethylamino group makes this molecule a stronger base compared to the secondary amine in this compound.

Property2-[2-(Dimethylamino)ethylamino]ethoxy]ethanolThis compound
Molecular Formula C9H22N2O2 nih.govC11H17NO2
Molar Mass 190.28 g/mol nih.gov195.26 g/mol nih.gov
Predicted XLogP3 -0.5 nih.gov0.6 nih.gov

This table provides a comparative overview of the properties of 2-[2-(Dimethylamino)ethylamino]ethoxy]ethanol and this compound.

The significantly lower predicted XLogP3 value for the dimethylaminoethylamino derivative indicates a higher degree of hydrophilicity compared to the benzyl-substituted compound, likely due to the presence of two amine functionalities and the absence of the large, nonpolar benzyl group.

Exploration of Differential Reactivity and Coordination Properties

The reactivity and coordination behavior of this compound are intrinsically linked to its molecular structure, which features a secondary amine, a hydroxyl group, and an ether linkage. The interplay of these functional groups dictates its properties. Investigating analogous compounds, where specific moieties are altered, provides a clearer understanding of the contributions of each part of the molecule.

The central nitrogen atom, being a secondary amine, possesses a lone pair of electrons, making it a nucleophilic center. Its reactivity is sterically hindered by the adjacent benzyl and ethoxyethanol groups compared to less substituted amines. The benzyl group, through its electron-donating inductive effect, can slightly enhance the nucleophilicity of the nitrogen. In contrast, the primary amine in an analog like 2-[2-(2-aminoethoxy)ethoxy]ethanol (B1665359) is less sterically hindered and more accessible for reactions. The substitution on the amine is a critical factor in its reactivity; for instance, the tertiary amine in 2-[2-(Dimethylamino)ethoxy]ethanol lacks the N-H proton, preventing it from participating in reactions that require this feature, such as certain condensation or substitution reactions. nih.gov

The presence of both a nitrogen atom and a terminal hydroxyl group allows this compound to act as a bidentate ligand in coordination chemistry, forming chelate rings with metal ions. The ether oxygen can also participate in coordination, potentially making it a tridentate ligand. The stability of the resulting metal complexes is influenced by the length and flexibility of the ethoxy chain. The N-benzyl group introduces significant steric bulk, which can influence the geometry and stability of the coordination complex compared to smaller N-substituents like in N-benzylethanolamine. nih.gov

The differential reactivity is further highlighted by comparing it to compounds where the amine is replaced. For example, 2-[2-(2-benzyloxy)ethoxy]ethanol lacks the nucleophilic amine entirely, fundamentally changing its chemical behavior to that of an alcohol and an ether. americanelements.com

Table 1: Comparison of Physicochemical Properties of this compound and its Analogs

Compound NameMolecular FormulaMolar Mass (g/mol)Key Structural DifferencesPredicted Reactivity/Coordination Impact
This compoundC11H17NO2195.26 nih.govSecondary amine with benzyl groupModerate nucleophilicity; bidentate/tridentate chelation possible, sterically hindered.
N-BenzylethanolamineC9H13NO151.21 nih.govLacks the ether oxygen and ethoxy groupSimilar N-H reactivity; forms a smaller, potentially more strained, chelate ring. nih.gov
2-[2-(Dimethylamino)ethoxy]ethanolC6H15NO2133.19 nih.govTertiary amine, lacks benzyl groupNo N-H reactivity; acts as a stronger base; less steric hindrance at N than benzyl analog. nih.gov
2-[2-(2-aminoethoxy)ethoxy]ethanolC6H15NO3149.19 sigmaaldrich.comPrimary amine, lacks benzyl group, extra ether oxygenHigher nucleophilicity, less steric hindrance; enhanced water solubility and coordination potential due to extra ether linkage. chemicalbook.com

Theoretical Predictions of Structure-Function Relationships based on Substituent Effects

Theoretical and computational studies are powerful tools for predicting how modifications to a molecule's structure can influence its function. For this compound, such studies would focus on the effects of adding substituents to the benzyl ring.

The electronic properties of substituents on the aromatic ring can profoundly alter the reactivity of the entire molecule. By applying principles like the Hammett equation, a correlation can be drawn between the electronic nature of a substituent (whether it is electron-donating or electron-withdrawing) and the molecule's properties, such as the pKa of the amine or the rates of reactions it participates in.

For instance, attaching an electron-withdrawing group (e.g., a nitro group, -NO₂) to the para position of the benzyl ring would decrease the electron density on the nitrogen atom. This would, in turn, reduce the amine's basicity and nucleophilicity. Conversely, an electron-donating group (e.g., a methoxy group, -OCH₃) would have the opposite effect, increasing the electron density on the nitrogen and enhancing its basicity.

Computational methods like Density Functional Theory (DFT) can be used to model these effects with high accuracy. DFT calculations can predict changes in electron distribution, bond lengths, and vibrational frequencies, providing a detailed picture of how a substituent impacts the molecule's structure and, by extension, its function. Studies on other substituted aromatic compounds have shown a good correlation between DFT-predicted chemical shifts and experimentally observed values, particularly for carbon atoms ortho- and para- to the substituent group. mdpi.com The influence of substituents can also be critical for biological activity. In studies of analogous N-benzyl compounds, the presence and position of substituents like fluorine atoms have been shown to significantly impact antioxidant potency, demonstrating that even subtle electronic changes can lead to substantial functional differences. mdpi.com

Table 2: Theoretical Effects of Aromatic Substituents on the Properties of a Hypothetical 4-Substituted-2-(2-(Benzylamino)ethoxy)ethanol

Substituent (at para-position)Hammett Constant (σp)Predicted Effect on Amine Basicity (pKa)Predicted Effect on NucleophilicityRationale
-OCH₃ (Methoxy)-0.27IncreaseIncreaseElectron-donating group increases electron density on the nitrogen atom.
-H (Hydrogen)0.00BaselineBaselineUnsubstituted reference compound.
-Cl (Chloro)+0.23DecreaseDecreaseInductively electron-withdrawing, reduces electron density on nitrogen.
-NO₂ (Nitro)+0.78Significant DecreaseSignificant DecreaseStrongly electron-withdrawing through resonance and induction, greatly reducing nitrogen electron density.

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